molecular formula C22H24N4O4 B11018960 1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B11018960
M. Wt: 408.4 g/mol
InChI Key: WNOJQULGEZVTDE-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core substituted with a 2-methylphenyl group and a piperazine ring bearing a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Substitution with 2-Methylphenyl Group:

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the intermediate compound.

    Introduction of the 4-Nitrophenyl Group: The final step involves the nitration of the piperazine ring using a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Process optimization, including temperature control, solvent selection, and purification techniques, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized at the methyl group to form a carboxylic acid derivative using oxidizing agents like potassium permanganate.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Various electrophiles, suitable solvents like dichloromethane or ethanol.

Major Products

    Amino Derivative: Formed from the reduction of the nitrophenyl group.

    Carboxylic Acid Derivative: Formed from the oxidation of the methyl group.

    Substituted Piperazine Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This modulation can lead to therapeutic effects in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)-4-{[4-(4-aminophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Similar structure but with an amino group instead of a nitro group.

    1-(2-Methylphenyl)-4-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Similar structure but with a chloro group instead of a nitro group.

    1-(2-Methylphenyl)-4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, biological activity, and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

1-(2-methylphenyl)-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C22H24N4O4/c1-16-4-2-3-5-20(16)25-15-17(14-21(25)27)22(28)24-12-10-23(11-13-24)18-6-8-19(9-7-18)26(29)30/h2-9,17H,10-15H2,1H3

InChI Key

WNOJQULGEZVTDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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